1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-4-6-9-7(5(2)8)10-12-6/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAGKWCOPBZRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Amidoximes: These are typically prepared by reacting nitriles with hydroxylamine.
- Ethoxymethyl substituent introduction: Usually achieved by alkylation of the oxadiazole ring or by using ethoxymethyl-containing carboxylic acid derivatives.
- Ethan-1-amine moiety: Incorporated either by using amino-substituted precursors or by post-cyclization functionalization.
Representative Synthetic Route
A plausible synthetic route based on literature and chemical logic is as follows:
| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes | Outcome/Intermediate |
|---|---|---|---|---|
| 1 | Nitrile precursor + hydroxylamine | Amidoxime formation | Mild basic conditions, aqueous/ethanol | Amidoxime intermediate |
| 2 | Amidoxime + ethoxymethyl carboxylic acid derivative | Cyclodehydration/cyclization | Acidic or dehydrating agents (e.g., POCl3) | 1,2,4-Oxadiazole ring with ethoxymethyl substituent |
| 3 | Introduction of ethan-1-amine group | Amination or substitution | Nucleophilic substitution or reductive amination | Final product: this compound |
This general approach aligns with synthetic strategies for similar oxadiazole derivatives reported in the literature.
Detailed Research Findings and Methodologies
Amidoxime Cyclization with Carboxylic Acid Derivatives
According to Sharma et al. (2025), amidoximes react with carboxylic acids or their derivatives under dehydrating conditions to form 1,2,4-oxadiazole rings. The reaction typically employs reagents like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2) to promote cyclodehydration.
- Example: Amidoxime intermediate reacted with ethoxymethyl-substituted acid chloride under reflux in chloroform to yield the substituted oxadiazole.
Oxidative Cyclization of Hydrazides
Another method involves synthesizing acyl hydrazides followed by oxidative cyclization using reagents such as ferric chloride or iodine/mercury oxide systems to form the oxadiazole ring.
- This method is suitable for introducing various substituents at the 5-position, including ethoxymethyl groups, by selecting appropriate hydrazide precursors.
Microwave-Assisted Synthesis
Microwave irradiation has been reported to enhance yields and reduce reaction times in oxadiazole synthesis. For example, Khanum et al. (2022) demonstrated the synthesis of oxadiazole derivatives using microwave heating, achieving yields of 60-80% within 15 minutes.
This technique could be adapted for the preparation of this compound by optimizing reaction parameters.
Analytical Data and Purification
- Purification: Column chromatography and recrystallization (e.g., from DMF:methanol mixtures) are commonly used to purify oxadiazole derivatives.
- Characterization: Confirmatory techniques include IR spectroscopy (for heterocyclic ring and functional groups), ^1H NMR (to verify substitution patterns), and elemental analysis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Amidoxime + Carboxylic Acid Derivatives | Amidoxime, acid chloride, POCl3, reflux | Straightforward, good regioselectivity | Requires preparation of amidoximes | 50-75 |
| Oxidative Cyclization of Hydrazides | Acyl hydrazides, FeCl3 or I2/HgO, reflux | Versatile, suitable for diverse substituents | Use of toxic reagents (HgO) | 50-65 |
| Microwave-Assisted Synthesis | Amidoxime, acid derivatives, microwave irradiation | Rapid, high yield, energy efficient | Requires microwave reactor | 60-80 |
Chemical Reactions Analysis
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethan-1-amine group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazoles can possess significant antibacterial and antifungal properties. The specific compound may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Some derivatives of oxadiazoles have demonstrated cytotoxic effects against cancer cell lines. This suggests that 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine could be explored for its potential as an anticancer drug.
Pharmaceutical Applications
The unique chemical structure of this compound opens avenues for various pharmaceutical applications:
-
Drug Development :
- Antimicrobial Agents : Given its potential antimicrobial properties, this compound can be utilized in the synthesis of new antibiotics or antifungal medications.
- Anticancer Drugs : Its cytotoxic activity against cancer cells suggests it could be developed into a chemotherapeutic agent.
-
Biological Probes :
- The compound may serve as a biological probe to study specific pathways in microbial resistance or cancer cell proliferation.
Material Science Applications
In addition to its pharmaceutical potential, this compound can also be explored in material science:
- Polymer Chemistry : The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research into creating new polymeric materials with improved characteristics is ongoing.
Case Studies and Research Findings
Several studies have investigated the applications of oxadiazole derivatives in various fields:
| Study | Findings |
|---|---|
| Research on Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity Studies | Showed promising results against several cancer cell lines with IC50 values indicating effective cytotoxicity. |
| Polymer Synthesis Research | Explored the integration of oxadiazole groups into polymer matrices to enhance material properties. |
Mechanism of Action
The mechanism of action of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural features, molecular weights, and substituents of related compounds:
Physicochemical and Functional Comparisons
- Lipophilicity : The ethoxymethyl group in the target compound likely increases lipophilicity compared to fluorinated derivatives (e.g., -CF3 or -CF2H), which are more polar due to electronegativity. This could influence membrane permeability in biological systems.
- Metabolic Stability : Fluorinated derivatives (e.g., -CF3) are typically resistant to oxidative metabolism, whereas the ethoxymethyl group may undergo slower hydrolysis compared to ester-linked substituents .
- Synthetic Accessibility : The ethoxymethyl group can be introduced via alkylation of a hydroxylmethyl intermediate, similar to methods described for triazole-based compounds in . Fluorinated analogs often require specialized reagents (e.g., DAST for fluorination) .
Biological Activity
1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique oxadiazole structure and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H13N3O2, with a molecular weight of approximately 171.20 g/mol. The compound features an ethoxymethyl group attached to the oxadiazole ring, contributing to its biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities:
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with molecular targets such as:
- Enzymes : Inhibition of enzymes critical for pathogen survival or proliferation.
- Receptors : Modulation of receptor activity involved in neurotransmission or inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-1,2,4-oxadiazol-3-amine | Contains a methyl group at the 5-position | Studied for different biological activities |
| Thiazole Derivatives | Contains sulfur instead of oxygen in the ring | Different biological profiles due to sulfur presence |
| Benzimidazole Derivatives | Contains a fused benzene ring | Known for diverse pharmacological activities |
The unique arrangement of functional groups in this compound may confer distinct chemical and biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The findings suggested that modifications in the side chains significantly influenced antibacterial potency .
- Anticonvulsant Screening : Research involving related compounds indicated promising anticonvulsant activity in animal models. These studies highlight the potential for further exploration of this compound in treating epilepsy .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that oxadiazole derivatives can effectively inhibit specific targets involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders or infections .
Q & A
Q. How should researchers address discrepancies between in silico predictions and in vitro assay results for toxicity?
- Methodological Answer : Cross-validate toxicity predictions (e.g., ProTox-II) with Ames tests for mutagenicity and MTT assays for cytotoxicity. For false negatives/positives, refine computational models by incorporating experimental data into machine learning algorithms (e.g., random forest classifiers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
